molecular formula C17H23ClN2O B2490982 3-chloro-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide CAS No. 1351589-11-1

3-chloro-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide

Cat. No.: B2490982
CAS No.: 1351589-11-1
M. Wt: 306.83
InChI Key: PZZUFRPVPIVQQX-UHFFFAOYSA-N
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Description

3-chloro-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic and industrial applications. This compound belongs to the class of benzamides, which are known for their diverse biological activities and applications in various fields .

Scientific Research Applications

3-chloro-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, such as antibacterial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug discovery and development.

    Industry: It finds applications in the production of pharmaceuticals, agrochemicals, and other industrial products.

Future Directions

: Singireddi, S., Nandikolla, A., Suresh, A., et al. (2020). Seeking potent anti-tubercular agents: design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents. RSC Advances, 10(21), 12548-12558. Link

: Benchchem. (n.d.). CAS No. 1351589-11-1 (3-chloro-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide). Link

: Various natural compounds contain indole as parent nucleus for example tryptophan. Indole-3-acetic acid is a plant hormone produced by the degradation of tryptophan in higher plants. Derivatives of indole are of wide interest because of their diverse biological and clinical applications. Link

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide typically involves the reaction of 3-chlorobenzoyl chloride with 4-(diisopropylamino)but-2-yn-1-amine in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF) . The reaction is carried out under controlled conditions to ensure the formation of the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Mechanism of Action

The mechanism of action of 3-chloro-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-dimethoxybenzamide
  • 3-acetoxy-2-methylbenzamide
  • N,N-diisopropylamine

Uniqueness

Compared to similar compounds, 3-chloro-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide is unique due to its specific chemical structure, which imparts distinct biological and chemical properties.

Properties

IUPAC Name

3-chloro-N-[4-[di(propan-2-yl)amino]but-2-ynyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN2O/c1-13(2)20(14(3)4)11-6-5-10-19-17(21)15-8-7-9-16(18)12-15/h7-9,12-14H,10-11H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZZUFRPVPIVQQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC#CCNC(=O)C1=CC(=CC=C1)Cl)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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